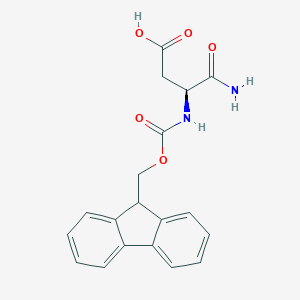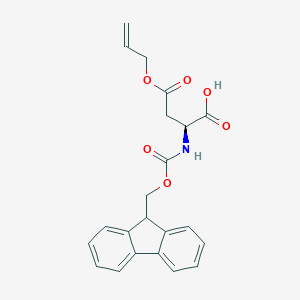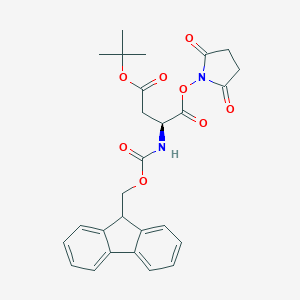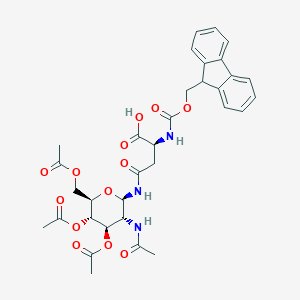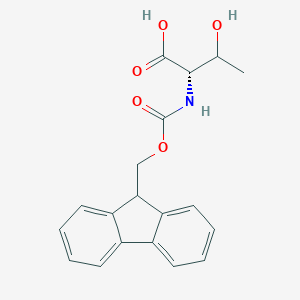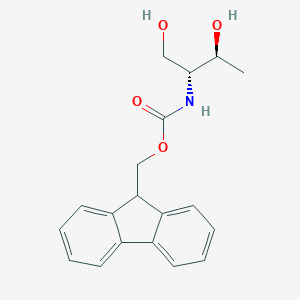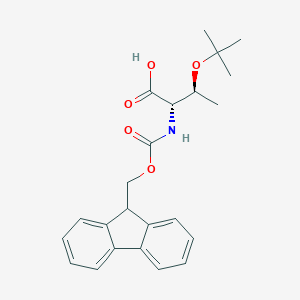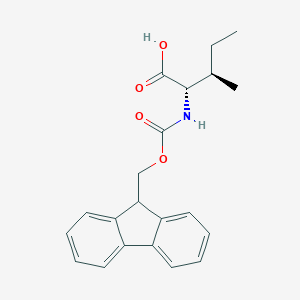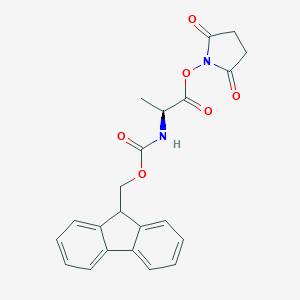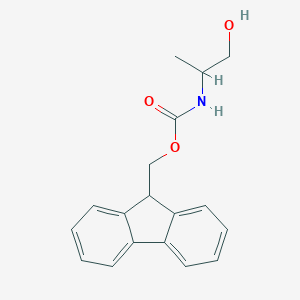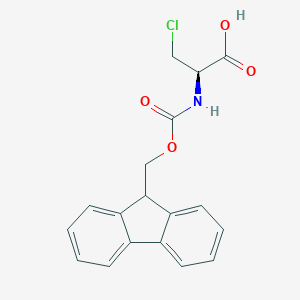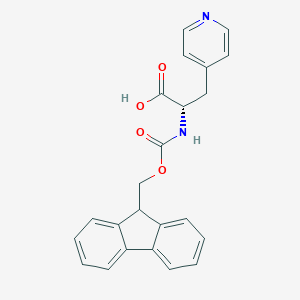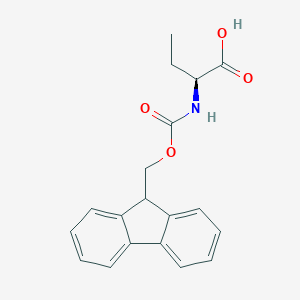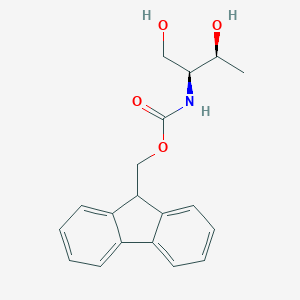
fmoc-d-苏氨醇
描述
Fmoc-d-Threoninol is a compound with the molecular formula C19H21NO4 . It is also known by other names such as N-Fmoc-L-threonol, Fmoc-L-threoninol, and Fmoc-Thr-ol . The molecular weight of this compound is 327.4 g/mol .
Molecular Structure Analysis
The molecular structure of fmoc-d-Threoninol consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a threoninol molecule . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate .Chemical Reactions Analysis
While specific chemical reactions involving fmoc-d-Threoninol are not available, it’s known that Fmoc-based peptides are commonly used in solid-phase peptide synthesis . The Fmoc group is typically removed in the presence of a base, such as piperidine .科学研究应用
Application 1: Peptide-Based Hydrogels for Biomedical Applications
- Summary of the Application: Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-d-Threoninol is used in the synthesis of these hydrogels.
- Methods of Application or Experimental Procedures: The synthesis of these hydrogels involves the creation of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which contain an aliphatic region and a Lys residue . The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Application 2: pH-Controlled Ambidextrous Gelation
- Summary of the Application: Fmoc-d-Threoninol is used in the creation of double Fmoc-functionalized L-lysine, which exhibits pH-controlled ambidextrous gelation . This means it can form both hydrogels and organogels under different pH conditions .
- Methods of Application or Experimental Procedures: The gelation process involves the self-assembly of Fmoc-K (Fmoc), driven by aromatic π–π stacking and hydrogen bonding interactions . The gelation is allowed only by the correct balancing among aggregation forces within the peptide sequences .
- Results or Outcomes: Fmoc-K (Fmoc) exhibits several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Application 3: Solid Phase Peptide Synthesis
- Summary of the Application: Fmoc-d-Threoninol is used in the synthetic Fmoc methodology, where all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
- Methods of Application or Experimental Procedures: The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis . It is a base labile group, which is normally used in the synthetic Fmoc methodology .
- Results or Outcomes: The use of Fmoc-d-Threoninol in solid phase peptide synthesis allows for the creation of complex peptides with a high degree of control over the sequence and structure .
Application 4: Self-Supporting Hydrogels for Biomedical Applications
- Summary of the Application: Fmoc-d-Threoninol is used in the synthesis of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are potential materials for tissue engineering, fully supporting cell adhesion, survival, and duplication .
- Methods of Application or Experimental Procedures: The synthesis involves the creation of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides . The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes: The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering .
Application 5: Solid Phase Peptide Synthesis
- Summary of the Application: Fmoc-d-Threoninol is used in the synthetic Fmoc methodology, where all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
- Methods of Application or Experimental Procedures: The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis . It is a base labile group, which is normally used in the synthetic Fmoc methodology .
- Results or Outcomes: The use of Fmoc-d-Threoninol in solid phase peptide synthesis allows for the creation of complex peptides with a high degree of control over the sequence and structure .
安全和危害
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427238 | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
fmoc-d-Threoninol | |
CAS RN |
252049-03-9, 252049-02-8 | |
| Record name | Carbamic acid, [(1S,2S)-2-hydroxy-1-(hydroxymethyl)propyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



